2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid
CAS No.:
Cat. No.: VC17827287
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid |
| Standard InChI | InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-4-12-5(2)9-7/h4,6H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | SGEFHOXSVMMTIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CSC(=N1)C)C(=O)O |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid typically involves multi-step organic reactions. A common approach utilizes the Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones to form the thiazole core . Subsequent functionalization introduces the butanoic acid moiety via alkylation or condensation reactions. For example:
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Thiazole Formation: Reaction of 2-methyl-4-bromothiazole with a butanoic acid precursor under basic conditions.
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Carboxylic Acid Functionalization: Hydrolysis of ester intermediates using NaOH, followed by acidification to precipitate the product.
Optimized conditions (e.g., ethanol as a solvent, 60–80°C) yield purities >95%, as verified by HPLC .
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Automated systems control parameters such as temperature (70–90°C) and pressure (1–2 atm), ensuring consistent output. Purification via recrystallization or chromatography achieves pharmaceutical-grade material, though cost constraints limit large-scale adoption.
Biological Activities
Antimicrobial Properties
Thiazole derivatives are renowned for antimicrobial activity, and 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is no exception. In vitro studies on structurally related compounds demonstrate:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Mechanistically, the thiazole ring disrupts microbial cell walls by inhibiting enzymes involved in peptidoglycan synthesis . The carboxylic acid group enhances membrane permeability, potentiating efficacy against Gram-negative strains .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing protease inhibitors and kinase modulators. Its thiazole moiety mimics natural substrates, enabling competitive binding to enzymatic active sites . Derivatives with modified alkyl chains show enhanced bioavailability in preclinical models.
Agricultural Chemistry
In agrochemical research, the compound’s antimicrobial properties are leveraged to develop next-generation fungicides. Field trials demonstrate efficacy against Phytophthora infestans (potato blight) at concentrations as low as 50 ppm .
Comparison with Structural Analogs
To contextualize its uniqueness, 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is compared to related thiazole derivatives:
| Compound | Core Structure | Key Features | Bioactivity |
|---|---|---|---|
| 2-(Thiazol-4-yl)acetic acid | Thiazole + acetic acid | Higher solubility, lower logP | Moderate antifungal activity |
| 4-Methylthiazole-5-carboxylic acid | Thiazole + carboxylic acid | Enhanced acidity (pKa ~3.8) | Enzyme inhibition |
| Target compound | Thiazole + butanoic acid | Balanced lipophilicity, broad-spectrum | Antimicrobial, anticancer |
The butanoic acid chain in the target compound optimizes membrane penetration while maintaining solubility, a balance less achievable in shorter-chain analogs .
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